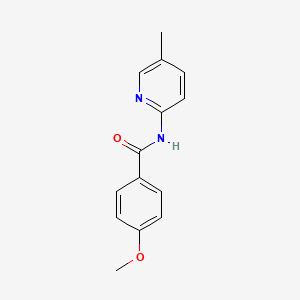

4-甲氧基-N-(5-甲基-2-吡啶基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of compounds related to 4-methoxy-N-(5-methyl-2-pyridinyl)benzamide, involves multiple steps including ring opening and closure reactions, and modifications from commercially available substances. The procedures are detailed with various chemical reactions to achieve the desired molecular structure, displaying considerable chemical versatility and adaptability in synthetic chemistry (Yanagi et al., 1999) (Halim & Ibrahim, 2022).

Molecular Structure Analysis The molecular structure of related compounds is often determined using techniques such as X-ray diffraction and spectroscopic methods, which provide insights into the atomic arrangement and molecular conformation. For example, studies have revealed different polymorphs and crystalline forms based on structural variations (T. Yanagi et al., 2000).

Chemical Reactions and Properties The chemical reactivity and interactions of 4-methoxy-N-(5-methyl-2-pyridinyl)benzamide derivatives involve various bond formations and cleavages. These reactions are integral to the compound's biological activities and are studied under different conditions to understand their mechanisms and effects (Yanagi et al., 1999).

Physical Properties Analysis The physical properties, such as melting points, solubility, and crystalline form, are crucial for understanding the stability and application of these compounds. Different polymorphs can exhibit distinct physical properties affecting their pharmaceutical formulation (T. Yanagi et al., 2000).

Chemical Properties Analysis Chemical properties, including reactivity, stability, and interaction with biological molecules, define the pharmacological potential of 4-methoxy-N-(5-methyl-2-pyridinyl)benzamide derivatives. Investigations into these aspects help in understanding the compound's behavior in biological systems and its potential therapeutic use (Yanagi et al., 1999) (Halim & Ibrahim, 2022).

科学研究应用

合成方法

- 该化合物的先驱物(S)-2-羟基-6-甲氧基-N-[(1-乙基-2-吡咯烷基)甲基]苯甲酰胺,合成用于制备(S)-123I-IBZM,表明了一种与放射性药物应用相关的高产合成路线(Bobeldijk等,1990)。

分子成像探针

- 作为选择性血清素1A(5-HT(1A))分子成像探针,一种相关化合物与正电子发射断层扫描(PET)一起用于量化阿尔茨海默病患者的5-HT(1A)受体密度,展示了其在神经系统疾病研究中的潜力(Kepe等,2006)。

抗炎和镇痛剂

- 新型衍生物,如(4-甲氧基或4,8-二甲氧基)-3-甲基-N-(6-氧代-2-硫代-1,2,3,6-四氢嘧啶-4-基)苯并[1,2-b:5,4-b’]二呋喃-2-甲酰胺,已显示出COX-1/COX-2抑制、镇痛和抗炎活性(Abu-Hashem等,2020)。

抗精神病活性

- 苯甲酰胺作为潜在抗精神病药的合成和评估表明结构与活性之间存在相关性,某些化合物显示出作为精神病治疗中副作用更少的强效药物的潜力(Iwanami Sumio等,1981)。

超支化芳香族聚酰胺

- 3,5-双(4-氨基苯氧基)苯甲酸甲酯的热聚合得到超支化芳香族聚酰胺,表明其在材料科学中具有创造具有特定分子量的可溶聚合物的潜力(Yang等,1999)。

晶体形式表征

- 4-氨基-5-氯-2-甲氧基-N-[(2S,4S)-1-乙基-2-羟甲基-4-吡咯烷基]苯甲酰胺(TKS159)的两种多晶型物的制备和表征证明了了解晶体形式对药物应用的重要性(Yanagi等,2000)。

H+/K+-ATP酶抑制剂

- 研究吡啶碱性、稳定性和活性之间的关系导致了开发具有高效力的化合物作为H+/K+-ATP酶抑制剂,有助于治疗胃酸相关疾病(Ife等,1989)。

抗多巴胺能特性

- (S)-5-溴-2,3-二甲氧基-N-[(1-乙基-2-吡咯烷基)甲基]苯甲酰胺及其相关化合物的合成和评估,针对其抗多巴胺能特性,突出了它们作为具有最小副作用的抗精神病药的潜力(Högberg等,1990)。

多巴胺拮抗剂

- 对多巴胺拮抗剂苯甲酰胺类药物的理论构象研究提供了对药理活性构象的见解,有助于理解它们与多巴胺受体的相互作用(van de Waterbeemd & Testa,1983)。

荧光研究

- 2-甲氧基和2-吗啉吡啶化合物作为高发射荧光团在溶液和固态中的应用的合成和光物理评估,突出了取代基修饰对荧光性质的影响(Hagimori等,2019)。

腐蚀抑制

- 研究了立体化学构象对酸性介质中软钢表面席夫碱缓蚀行为的影响,表明这些化合物在腐蚀防护中的潜力(Murmu等,2019)。

相关物质的电泳

- 开发了非水毛细管电泳用于分离甲磺酸伊马替尼及其相关物质,展示了药物分析中质量控制的一种有前途的方法(Ye等,2012)。

安全和危害

属性

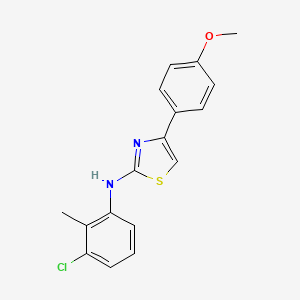

IUPAC Name |

4-methoxy-N-(5-methylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10-3-8-13(15-9-10)16-14(17)11-4-6-12(18-2)7-5-11/h3-9H,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKNHVIDFXKZCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)

![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)

![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)

![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)

![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)